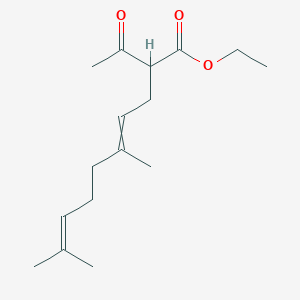
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester is a chemical compound with the molecular formula C17H28O3 It is known for its unique structure, which includes a decadienoic acid backbone with acetyl and dimethyl substitutions, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester typically involves the esterification of the corresponding acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: 4,8-Decadienoic acid, ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture for several hours to ensure complete esterification
Purification: The product is usually purified by distillation or recrystallization
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Decadienoic acid, ethyl ester: Another ester of decadienoic acid with similar structural features.
2,4-Decadienoic acid, methyl ester: A methyl ester variant with comparable chemical properties.
Uniqueness
4,8-Decadienoic acid, 2-acetyl-5,9-dimethyl-, ethyl ester is unique due to its specific substitutions (acetyl and dimethyl groups) and the ethyl ester functional group. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
77532-61-7 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
ethyl 2-acetyl-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C16H26O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10,15H,6-7,9,11H2,1-5H3 |
InChI-Schlüssel |
BYPQAGFTLOOIJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


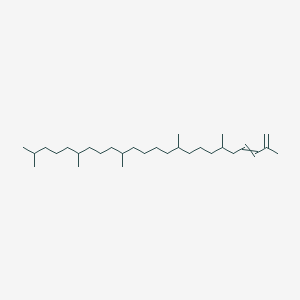
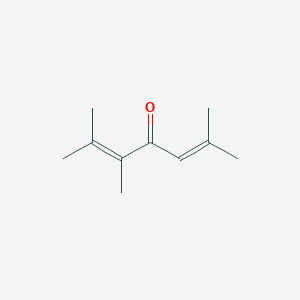
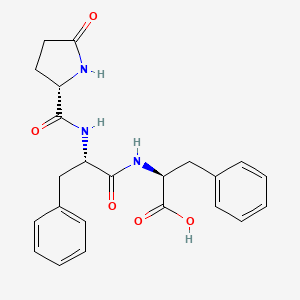
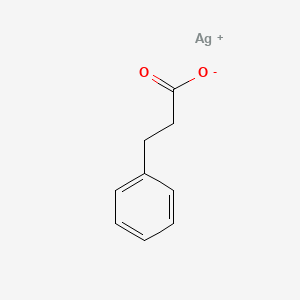
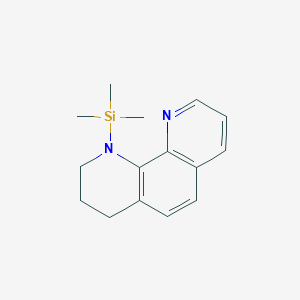
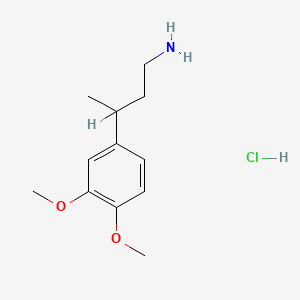
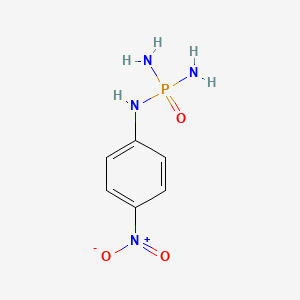
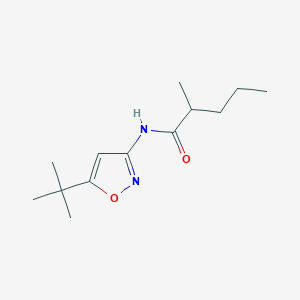
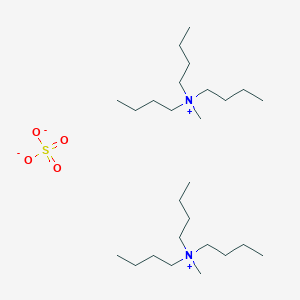
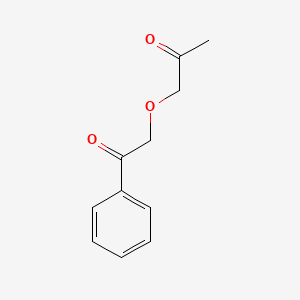
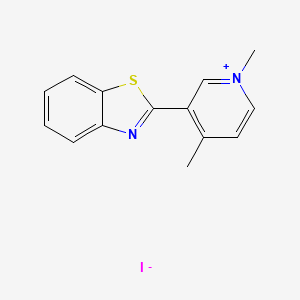

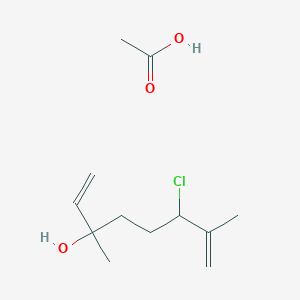
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
